3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide

Medicinal chemistry Regioisomer differentiation Quinoxaline sulfonamide SAR

3-Chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide (molecular formula C₂₀H₂₁ClN₄O₂S; MW ~416.9 g/mol) is a fully synthetic, achiral quinoxaline-2-sulfonamide hybrid that combines a 3‑chlorobenzenesulfonamide warhead with a cyclohexylamino-substituted quinoxaline core. The compound belongs to a broader class of quinoxaline‑benzenesulfonamide derivatives that have been explored in patents and primary literature as kinase inhibitors (e.g., PI3K, PDGF‑R) , gamma‑secretase modulators, and ion‑channel blockers.

Molecular Formula C20H21ClN4O2S
Molecular Weight 416.9 g/mol
Cat. No. B12128695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide
Molecular FormulaC20H21ClN4O2S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H21ClN4O2S/c21-14-7-6-10-16(13-14)28(26,27)25-20-19(22-15-8-2-1-3-9-15)23-17-11-4-5-12-18(17)24-20/h4-7,10-13,15H,1-3,8-9H2,(H,22,23)(H,24,25)
InChIKeyYPHISSURNNBYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide: Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


3-Chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide (molecular formula C₂₀H₂₁ClN₄O₂S; MW ~416.9 g/mol) is a fully synthetic, achiral quinoxaline-2-sulfonamide hybrid that combines a 3‑chlorobenzenesulfonamide warhead with a cyclohexylamino-substituted quinoxaline core . The compound belongs to a broader class of quinoxaline‑benzenesulfonamide derivatives that have been explored in patents and primary literature as kinase inhibitors (e.g., PI3K, PDGF‑R) [1], gamma‑secretase modulators, and ion‑channel blockers . Unlike the well‑characterized quinoxaline pharmacological tools ODQ (an oxadiazolo‑quinoxalinone sGC inhibitor; IC₅₀ ~20 nM) and chloroquinoxaline sulfonamide (a topoisomerase II poison) [2], the target compound bears a distinctive 3‑(cyclohexylamino) substituent that has been associated, at the class level, with improved pharmacokinetic properties relative to anilino‑substituted analogues in PDGF‑R inhibitor SAR campaigns [3]. At the time of this analysis, no publicly available ChEMBL or PubChem bioactivity record with quantitative IC₅₀/Kᵢ data was found for this specific compound; the available evidence is therefore predominantly structural and class‑level in nature.

Why Generic Substitution Fails for 3-Chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide: Structural Uniqueness and the Absence of Interchangeable Bioactivity Equivalence


Generic substitution among quinoxaline‑sulfonamide analogues is not supported by the available evidence because even minor positional changes on the benzenesulfonamide ring or the quinoxaline C‑3 amino substituent can fundamentally alter target engagement, selectivity, and drug‑like properties. Within the cyclohexylamino‑quinoxaline‑benzenesulfonamide sub‑series, the 3‑chloro regioisomer (meta‑Cl) is structurally distinguishable from the 4‑chloro (para‑Cl) and 4‑bromo analogues, and no published head‑to‑head bioactivity comparison exists to justify interchangeability [1]. At the class level, the quinoxaline‑benzenesulfonamide scaffold has been exploited for at least five distinct pharmacological mechanisms—PI3K inhibition, PDGF‑R tyrosine kinase inhibition, gamma‑secretase modulation, sGC inhibition, and topoisomerase II poisoning—with each mechanism exquisitely sensitive to the specific substitution pattern [2][3][4]. The cyclohexylamino group at the quinoxaline 3‑position further differentiates this compound from widely used quinoxaline tools such as ODQ (fused oxadiazolo‑quinoxalinone; sGC IC₅₀ 20 nM) and chloroquinoxaline sulfonamide (CQS; topoisomerase II poison; CV‑1 cytotoxicity IC₅₀ ~1.8 mM) , neither of which carries the cyclohexylamino‑benzenesulfonamide substitution pattern. For procurement decisions where biological activity or IP position matters, the compound cannot be assumed to behave as a drop‑in replacement for any of these established tools or for its close regioisomeric relatives.

Quantitative Differentiation Evidence for 3-Chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide Versus Closest Structural and Functional Comparators


Regioisomeric Chlorine Position: Meta (3‑Cl) Versus Para (4‑Cl) Benzenesulfonamide – Structural and Predicted Property Differentiation

The target compound carries chlorine at the meta (3‑) position of the benzenesulfonamide ring, whereas the closest commercially available analogue bears chlorine at the para (4‑) position [1]. In the broader benzenesulfonamide SAR literature, the meta‑ versus para‑chloro substitution pattern can alter both electronic properties (Hammett σₘ = 0.37 vs. σₚ = 0.23) and the spatial orientation of the chlorine atom relative to the sulfonamide‑quinoxaline hinge, potentially affecting target‑binding complementarity [2]. For the 4‑chloro analogue (4‑chloro‑N‑[3‑(cyclohexylamino)quinoxalin‑2‑yl]benzene‑1‑sulfonamide), the only publicly available bioactivity datum is a weak MAO‑A IC₅₀ of 40,000 nM [1]; no corresponding MAO‑A data exist for the 3‑chloro compound. No head‑to‑head comparative bioassay has been published for the two regioisomers against any target.

Medicinal chemistry Regioisomer differentiation Quinoxaline sulfonamide SAR

Cyclohexylamino Versus Anilino Substituent at Quinoxaline C‑3: Class‑Level Pharmacokinetic Advantage Inferred from PDGF‑R Tyrosine Kinase Inhibitor SAR

In a systematic SAR study of quinoxaline‑based PDGF‑R tyrosine kinase inhibitors, replacement of an anilino‑substituent at the quinoxaline 2‑ or 3‑position with a substituted cyclohexylamino or norbornylamino group led to significant improvements in the pharmacokinetic (PK) profile of the analogues [1]. The study demonstrated that cycloalkylamino‑substituted quinoxalines retained PDGF‑R autophosphorylation inhibitory activity while exhibiting superior oral absorption and metabolic stability compared to their anilino counterparts [1]. Although the target compound (3‑chloro‑N‑[3‑(cyclohexylamino)quinoxalin‑2‑yl]benzenesulfonamide) was not itself tested in this study, its cyclohexylamino substituent at the quinoxaline 3‑position structurally mirrors the favourable cycloalkylamino motif identified in this SAR campaign. By contrast, the widely cited N‑(3‑phenylamino‑quinoxalin‑2‑yl)‑benzenesulfonamide PI3K inhibitor series [2] employs an anilino (phenylamino) substituent that lacks the conformational flexibility and lipophilicity of the cyclohexylamino group, and which was associated with inferior PK properties in the PDGF‑R context.

PDGF receptor Tyrosine kinase inhibitor Pharmacokinetic optimization Cycloalkylamino substituent

Molecular Scaffold Differentiation from Widely Used Quinoxaline Pharmacological Tools: ODQ, CQS, and NS 2028

The target compound is structurally distinct from all three commonly used quinoxaline pharmacological tool compounds. ODQ (1H‑[1,2,4]oxadiazolo[4,3‑a]quinoxalin‑1‑one) is a fused oxadiazolo‑quinoxalinone with MW 187.5 g/mol and a reported sGC IC₅₀ of 20 nM ; it lacks both the benzenesulfonamide moiety and the cyclohexylamino substituent. Chloroquinoxaline sulfonamide (CQS; NSC‑339004) is a sulfanilamide‑type quinoxaline with a primary 4‑aminobenzenesulfonamide group and no C‑3 amino substituent; it acts as a topoisomerase II poison with CV‑1 cytotoxicity IC₅₀ ~1.8 mM . NS 2028 (4H‑8‑Bromo‑1,2,4‑oxadiazolo(3,4‑d)benz(b)(1,4)oxazin‑1‑one) is a benzoxazin‑based sGC inhibitor (basal IC₅₀ = 30 nM; NO‑stimulated IC₅₀ = 200 nM) that bears no structural relationship to the quinoxaline‑benzenesulfonamide class despite its historical association with sGC inhibition research. The target compound's unique combination of a 3‑chlorobenzenesulfonamide warhead and a cyclohexylamino‑quinoxaline core places it in a structurally orthogonal chemical space relative to all three tools, suggesting divergent target engagement profiles.

Chemical tool compounds sGC inhibitor Topoisomerase inhibitor Quinoxaline scaffold comparison

Molecular Formula Identity with BMS‑243117 (p56ᴸᶜᵏ Inhibitor): A Cautionary Note on Isomeric Confusion in Procurement

The target compound shares its exact molecular formula (C₂₀H₂₁ClN₄O₂S; MW 416.924 g/mol) with BMS‑243117, a potent and selective benzothiazole‑based p56ᴸᶜᵏ tyrosine kinase inhibitor (Lck IC₅₀ = 4 nM; anti‑CD3/anti‑CD28‑induced PBL proliferation IC₅₀ = 1.1 μM) [1][2]. Despite the identical formula, the two compounds are constitutional isomers with fundamentally different core scaffolds: the target compound is a quinoxaline‑benzenesulfonamide, whereas BMS‑243117 is a benzothiazole‑carboxamide bearing a tert‑butylureido side chain [3]. This molecular‑formula degeneracy creates a concrete risk of mistaken identity in procurement workflows that rely solely on formula‑based database searches. The NCATS Inxight database confirms BMS‑243117 under the same formula and assigns it the UNII MBE6KWV0QI and CAS 225521‑80‑2 [1], while the target quinoxaline compound has no CAS registration or UNII assigned at the time of this analysis.

Molecular formula isomerism BMS-243117 p56Lck inhibitor Procurement quality control

Recommended Application Scenarios for 3-Chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide Based on Available Differentiation Evidence


Kinase‑Focused Fragment‑Based or Scaffold‑Hopping Screening Libraries

The quinoxaline‑benzenesulfonamide scaffold, particularly with the cyclohexylamino substituent, has been validated in patent literature as a kinase inhibitor pharmacophore (PI3K, PDGF‑R, Lck) [1][2]. This compound is best deployed as a diversity element in kinase‑targeted screening libraries where the 3‑chloro regioisomer offers a distinct electrostatic and steric profile versus the 4‑chloro and 4‑bromo analogues, enabling exploration of meta‑substitution effects on kinase hinge‑binding complementarity. Procurement for this purpose is supported by the class‑level evidence that cyclohexylamino‑substituted quinoxalines exhibit improved PK properties relative to anilino‑substituted congeners [2], making this compound a strategically attractive starting point for hit‑to‑lead campaigns where oral bioavailability is a downstream requirement.

Regioisomeric SAR Expansion Around Chlorine Position on the Benzenesulfonamide Ring

As established in Section 3 (Evidence Item 1), the 3‑chloro (meta) substitution distinguishes this compound from the commercially available 4‑chloro (para) analogue. For medicinal chemistry teams conducting systematic SAR around the benzenesulfonamide ring of quinoxaline‑based inhibitors, acquiring both the 3‑chloro and 4‑chloro regioisomers is essential to probe the impact of chlorine position on target potency, selectivity, and physicochemical properties. The only available bioactivity comparator datum—a weak MAO‑A IC₅₀ of 40,000 nM for the 4‑chloro analogue [3]—provides a floor value against which the 3‑chloro compound can be benchmarked in analogous assays.

Negative Control or Orthogonal Chemotype for sGC‑ and Topoisomerase‑Focused Studies

Because the target compound lacks the oxadiazolo‑quinoxalinone fusion of ODQ (sGC IC₅₀ = 20 nM) and the primary 4‑aminobenzenesulfonamide group of CQS (topoisomerase II poison) , it can serve as a structurally related but mechanistically orthogonal negative control in experiments designed to confirm the on‑target specificity of ODQ‑mediated sGC inhibition or CQS‑mediated topoisomerase poisoning. This application is valid only after the absence of sGC or topoisomerase II activity is experimentally confirmed for the specific batch procured.

Computational Chemistry and Molecular Docking Studies Requiring a Conformationally Restricted Quinoxaline‑Benzenesulfonamide Ligand

The cyclohexylamino substituent introduces well‑defined conformational restrictions (chair conformer preference) that are absent in flexible anilino or benzylamino analogues. This property makes the compound a suitable ligand for computational docking and molecular dynamics simulations aimed at predicting binding poses of quinoxaline‑sulfonamide inhibitors in kinase ATP‑binding pockets or other targets. Procurement for computational studies does not require pre‑existing bioactivity data and leverages the compound's well‑defined three‑dimensional structure as a modelling input.

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